4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol
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Overview
Description
4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol is a complex organic compound that features an anthracene moiety, which is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Preparation Methods
The synthesis of 4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol typically involves the use of Suzuki or Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran . The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, often using reagents like bromine or nitric acid.
Scientific Research Applications
4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol has several applications in scientific research:
Chemistry: It is used in the study of photophysical properties and as a building block for more complex molecules.
Biology: The compound’s fluorescence properties make it useful in cell imaging and as a fluorescent probe.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which 4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol exerts its effects often involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting normal cellular processes and leading to apoptosis in cancer cells . The pathways involved include the upregulation of tumor suppressor proteins like p53 .
Comparison with Similar Compounds
Similar compounds to 4-(Anthracen-2-yl)-1,1-diphenylpent-2-yn-1-ol include:
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
These compounds share the anthracene core but differ in their substituents, which can significantly affect their photophysical and chemical properties . The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct properties useful in various applications.
Properties
Molecular Formula |
C31H24O |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-anthracen-2-yl-1,1-diphenylpent-2-yn-1-ol |
InChI |
InChI=1S/C31H24O/c1-23(24-16-17-27-21-25-10-8-9-11-26(25)22-28(27)20-24)18-19-31(32,29-12-4-2-5-13-29)30-14-6-3-7-15-30/h2-17,20-23,32H,1H3 |
InChI Key |
ITVMIASCSFHJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC4=CC5=CC=CC=C5C=C4C=C3 |
Origin of Product |
United States |
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